molecular formula C9H19ClFNO B1485118 3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride CAS No. 2098025-76-2

3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride

Cat. No.: B1485118
CAS No.: 2098025-76-2
M. Wt: 211.7 g/mol
InChI Key: IXGSBRGBGAALPY-UHFFFAOYSA-N
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Description

3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride is a fluorinated azetidine derivative characterized by a tert-butoxyethyl substituent at the 3-position of the azetidine ring, alongside a fluorine atom. Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and conformational rigidity, which make them valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

3-fluoro-3-[2-[(2-methylpropan-2-yl)oxy]ethyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO.ClH/c1-8(2,3)12-5-4-9(10)6-11-7-9;/h11H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGSBRGBGAALPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a tert-butoxy group and a fluorine atom, which influences its biological activity. The specific molecular formula is C8H14ClFNO, indicating the presence of chlorine, fluorine, nitrogen, and oxygen in its structure.

The biological activity of 3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride is primarily attributed to its interaction with various molecular targets. Its azetidine structure allows it to engage with receptors and enzymes, modulating their activity. The precise mechanisms are still under investigation; however, preliminary studies suggest that it may inhibit certain pathways involved in disease processes such as cancer and infectious diseases.

Biological Activity and Therapeutic Potential

Research has indicated that compounds similar to 3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride exhibit significant biological activity against various pathogens and cancer cells. For example:

  • Antimicrobial Activity : Compounds in the azetidine class have been evaluated for their efficacy against Mycobacterium tuberculosis and other bacterial strains. In vitro assays have shown promising results with sub-micromolar inhibitory concentrations (IC50) against target enzymes essential for bacterial survival .
  • Anticancer Properties : Studies have demonstrated that azetidine derivatives can act as inhibitors of key oncogenic pathways. For instance, some compounds have shown potential in degrading B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma .

Case Studies

  • Inhibition of Mycobacterial Growth : A study explored the inhibition of polyketide synthase 13 (Pks13), a critical enzyme for M. tuberculosis survival. Compounds structurally related to 3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride demonstrated significant potency with IC50 values below 1 μM .
  • Cancer Cell Proliferation : In cellular assays, azetidine derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the azetidine ring could enhance potency, with some compounds achieving low nanomolar IC50 values .

Data Tables

Compound NameActivity TypeIC50 (µM)Target
3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidineAntimicrobial<1Pks13
Azetidine Derivative AAnticancer0.7BCL6
Azetidine Derivative BAntimicrobial<0.5Various bacterial enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-fluoroazetidine derivatives, highlighting substituent variations and similarity scores derived from structural alignment studies:

Compound Name CAS Number Similarity Score Key Substituents
3-Fluoroazetidine hydrochloride 617718-46-4 1.00 (Reference) 3-Fluoro
3,3-Difluoroazetidine hydrochloride 288315-03-7 0.81 3,3-Difluoro
3-Methylazetidine hydrochloride 935669-28-6 0.55 3-Methyl
Azetidin-3-ylmethanamine dihydrochloride 221095-80-3 0.52 3-Aminomethyl
3,3-Dimethylazetidine hydrochloride 89381-03-3 0.52 3,3-Dimethyl

Key Comparisons:

  • The tert-butoxyethyl group in the target compound may further modulate electronic properties through inductive effects .
  • Steric and Solubility Profiles: The tert-butoxyethyl substituent introduces significant steric hindrance and lipophilicity, likely reducing aqueous solubility compared to smaller substituents like methyl or amino groups . In contrast, 3,3-difluoroazetidine hydrochloride (similarity score 0.81) retains higher polarity due to dual fluorine atoms, favoring solubility in polar solvents .
  • Synthetic Complexity: The tert-butoxyethyl group may require multi-step synthesis involving etherification or alkylation, whereas methyl or fluoro substituents are typically introduced via direct alkylation or halogenation .

Research Findings and Implications

  • Ring Strain and Reactivity: Fluorination at the 3-position reduces azetidine ring strain compared to non-fluorinated analogs, as observed in computational studies of related compounds . The tert-butoxyethyl group may further stabilize the ring by sterically shielding reactive sites.
  • Biological Activity: Fluorinated azetidines are explored as bioisosteres for pyrrolidines or piperidines in drug design. The tert-butoxyethyl group’s lipophilicity could enhance blood-brain barrier penetration, a property less pronounced in hydrophilic analogs like azetidin-3-amine dihydrochloride (CAS 102065-89-4) .
  • Safety Considerations: 3-Fluoroazetidine hydrochloride is classified as an irritant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride
Reactant of Route 2
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3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride

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